molecular formula C21H30N2OS B2863729 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396860-17-5

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2863729
CAS No.: 1396860-17-5
M. Wt: 358.54
InChI Key: VFNINAGSDTZSKM-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1396860-17-5) is a chemical compound with the molecular formula C21H30N2OS and a molecular weight of 358.5 g/mol . Its structure features a piperidine core, a (methylthio)benzyl group, and a cyclohex-3-enecarboxamide moiety. Compounds containing the 1-benzylpiperidine scaffold are of significant interest in medicinal chemistry research. For instance, structurally related molecules have been investigated as high-affinity ligands for sigma receptors (σ1R), which are attractive targets for neurological disorders such as neuropathic pain . Other piperidine carboxamide analogs have been identified through phenotypic screening as potent and selective inhibitors of specific biological targets, demonstrating the potential of this chemical class in drug discovery campaigns . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to use this high-quality compound for in-vitro assays, hit-to-lead optimization studies, and other investigative applications.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2OS/c1-25-20-10-6-5-9-19(20)16-23-13-11-17(12-14-23)15-22-21(24)18-7-3-2-4-8-18/h2-3,5-6,9-10,17-18H,4,7-8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNINAGSDTZSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring,
  • A methylthio group attached to a benzyl moiety,
  • A cyclohexene carboxamide backbone.

This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of piperidine and related compounds often show antimicrobial properties. The presence of the methylthio group may enhance these effects by altering the lipophilicity and membrane permeability of the compounds .

2. Antiviral Activity

  • Similar compounds have been evaluated for their ability to inhibit viral entry mechanisms, particularly against viruses like Ebola. The structure's potential to interfere with viral proteins suggests that this compound could exhibit antiviral properties .

3. Enzyme Inhibition

  • Compounds with a piperidine nucleus have shown significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). This is relevant for neurodegenerative conditions where AChE inhibition is beneficial .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural analogs:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes, disrupting normal metabolic pathways.
  • Membrane Interaction : The lipophilic nature due to the methylthio group could facilitate interactions with lipid membranes, affecting cellular uptake and activity.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications:

StudyCompoundActivityFindings
1Anti-MtbIdentified moderate activity with a unique mechanism of action; non-cytotoxic against HepG2 cells.
25a/26aAnti-EbolaEC50 values of 0.64 µM and 0.93 µM respectively; effective at inhibiting viral entry through NPC1.
VariousAntimicrobialModerate to strong activity against several bacterial strains; significant AChE inhibition noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural similarities with piperidine- and amide-containing pharmaceuticals. Below is a comparative analysis with select analogues:

Compound Key Structural Features Molecular Weight Therapeutic Use Key Differentiators
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide Piperidine core, 2-(methylthio)benzyl, cyclohex-3-enecarboxamide ~400–450 (estimated) Undisclosed (hypothetical) Cyclohexene ring for rigidity; methylthio group for lipophilicity and stability
Goxalapladib (CAS-412950-27-7) Piperidinyl-acetamide, trifluoromethyl biphenyl, methoxyethyl chain 718.80 Atherosclerosis treatment Fluorinated aryl groups for enhanced binding affinity; larger molecular weight
Crystalline forms from EP 3859124 Piperidine-based amides with tetrahydropyran and methylthio substituents Undisclosed Undisclosed Complex sugar-derived substituents; emphasis on crystalline stability

Pharmacological and Physicochemical Insights

  • However, the trifluoromethyl groups in Goxalapladib may enhance target affinity via hydrophobic interactions .
  • Metabolic Stability : Methylthio substituents are less prone to oxidative metabolism than methoxy groups, suggesting superior metabolic stability for the target compound .
  • Conformational Effects : The cyclohexene ring imposes spatial restrictions, which may reduce off-target effects relative to Goxalapladib’s flexible naphthyridine-acetamide scaffold .

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